molecular formula C32H37N3O5 B2592840 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899916-59-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B2592840
CAS No.: 899916-59-7
M. Wt: 543.664
InChI Key: ZKGJPNJANHRITN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a mesitylmethyl group, and a dimethoxyphenyl ethyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Mesitylmethyl Group: The mesitylmethyl group can be introduced via alkylation reactions using mesityl bromide or mesityl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.

    Attachment of the Dimethoxyphenyl Ethyl Chain: This step involves the coupling of the quinazolinone intermediate with a dimethoxyphenyl ethyl halide or tosylate under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazoline form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Possible applications in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is likely related to its ability to interact with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The mesitylmethyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(phenylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: Similar structure but with a phenylmethyl group instead of a mesitylmethyl group.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(methyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: Similar structure but with a methyl group instead of a mesitylmethyl group.

Uniqueness

The presence of the mesitylmethyl group in N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide distinguishes it from other similar compounds. This group may confer unique chemical and biological properties, such as enhanced stability, solubility, and binding affinity for specific molecular targets.

Properties

CAS No.

899916-59-7

Molecular Formula

C32H37N3O5

Molecular Weight

543.664

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide

InChI

InChI=1S/C32H37N3O5/c1-21-17-22(2)26(23(3)18-21)20-35-27-10-7-6-9-25(27)31(37)34(32(35)38)16-8-11-30(36)33-15-14-24-12-13-28(39-4)29(19-24)40-5/h6-7,9-10,12-13,17-19H,8,11,14-16,20H2,1-5H3,(H,33,36)

InChI Key

ZKGJPNJANHRITN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C

solubility

not available

Origin of Product

United States

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